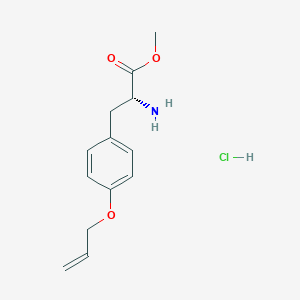

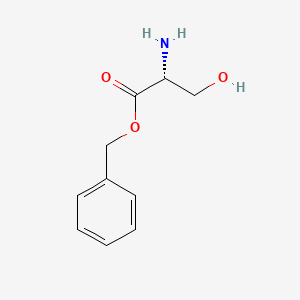

(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

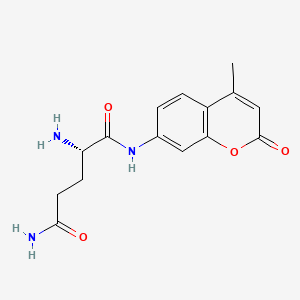

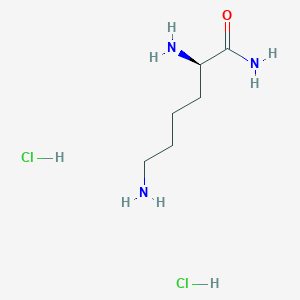

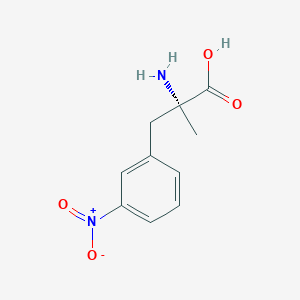

(R)-a-Methyl-3-nitrophenylalanine (>98%, >98%ee) is an amino acid derivative that has been studied for its biochemical and physiological effects in various scientific research applications. It is a chiral compound that is typically used in the form of a racemic mixture, meaning it is composed of both the (R) and (S) enantiomers. The (R)-enantiomer is the most active form of the molecule and has been found to have a wide range of applications in the scientific research field.

Scientific Research Applications

Neurochemical Research

(R)-α-Methyl-3-nitrophenylalanine, by virtue of being an analog of phenylalanine, plays a crucial role in neurochemical studies, particularly those focusing on the brain's serotonergic system. The compound has been used to study brain serotonin (5-HT) synthesis rates, leveraging its structural similarity to tryptophan, the serotonin precursor. This application underscores its utility in investigating neuropsychiatric disorders and the brain's response to pharmacological interventions, offering a deeper understanding of serotonin's role in mental health (Diksic & Young, 2001).

Analytical Chemistry

In analytical chemistry, the reaction of ninhydrin with amino acids, where (R)-α-Methyl-3-nitrophenylalanine can serve as a substrate, is a foundational method for detecting, isolating, and analyzing amino acids, peptides, and proteins. This reaction has broad applications across diverse scientific fields, including food science, forensic analysis, and biochemical research, demonstrating the compound's versatility beyond its biochemical implications (Friedman, 2004).

properties

IUPAC Name |

(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-3-2-4-8(5-7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFGGLYMLNDZAM-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-methyl-3-(3-nitrophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.